molecular formula C14H12N2O2 B157096 N-Benzoyl-N'-phenylurea CAS No. 1821-33-6

N-Benzoyl-N'-phenylurea

Cat. No. B157096
CAS RN: 1821-33-6
M. Wt: 240.26 g/mol
InChI Key: ZWYSLPOHOBPSLC-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-phenylurea and its derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications. These compounds have been designed and synthesized for various purposes, including serving as insect-growth regulators, anion receptors, antimicrobial agents, and potential anti-cancer drugs .

Synthesis Analysis

The synthesis of N-Benzoyl-N'-phenylurea derivatives often involves the use of sulfur dichloride or disulfur dichloride as reactants, leading to the formation of compounds with N-S-N or N-S-S-N bonds . Nanoprecipitation methods have also been employed to create nanosized ligands, which are then used to synthesize metal complexes . Additionally, the synthesis of these derivatives can be characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of N-Benzoyl-N'-phenylurea derivatives is characterized by the presence of intramolecular hydrogen bonds, which can influence their ability to bind anions . The crystal structures often reveal interactions such as N-H...O, N-H...S, C-H...O, and C-H...S hydrogen bonds, as well as π-π interactions . These interactions are crucial for the stability and biological activity of the compounds.

Chemical Reactions Analysis

N-Benzoyl-N'-phenylurea derivatives can form complexes with various metals, acting as ligands that bond through the sulfur atom . The presence of substituents on the N-phenyl ring can affect the reagent's acidity and selectivity in metal complexation . Additionally, bromine substitution on the benzoyl moiety can influence the structural and luminescence properties of the derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-N'-phenylurea derivatives are influenced by their molecular structure. For instance, the introduction of an amido group can enhance anion binding despite strong intramolecular hydrogen bonding . The thermal stability of metal complexes varies, with some showing high thermal stability and others being volatile . The compounds' solubility can be improved compared to the parent N-Benzoyl-N'-phenylureas . The derivatives' inhibitory activities against various biological targets can be enantioselective and are affected by N-methyl and N-phenyl substitutions .

Scientific Research Applications

  • Insecticidal Activities : N-Benzoyl-N'-phenylurea derivatives have been explored for their insecticidal properties. A study by (Sun et al., 2009) found that certain derivatives showed better larvicidal activities against oriental armyworm and mosquitoes than their parent compounds. Another research by (Koyanagi, Morita, & Fujii, 1998) indicated that alkylated molecules of N-Benzoyl-N'-phenylureas exhibited decreased toxicity against aquatic invertebrates and had high insecticidal activity.

  • Structural Characterization : The molecular structure and properties of N-Benzoyl-N'-phenylurea and its derivatives have been a subject of study. For instance, (Yamin & Yusof, 2003) described the crystal structure of N-Benzoyl-N'-phenylthiourea, showing how molecules are packed as dimers via hydrogen bonds.

  • Pharmaceutical Applications : Some studies have focused on the pharmaceutical applications of N-Benzoyl-N'-phenylurea derivatives. (Purwanto et al., 2020) researched the synthesis and cytotoxic activity of N-(Phenylcarbamoyl)Benzamide on HeLa cell lines, highlighting its potential in cancer treatment.

  • Corrosion Inhibition : N-Benzoyl-N'-phenylurea derivatives have been investigated for their corrosion inhibition effects. A study by (Al-Jeilawi, Al-Majidi, & Al-Saadie, 2013) found that these derivatives effectively inhibited corrosion in sulfuric acid media.

  • Material Science : The compounds have applications in material science, such as in the development of anti-biofilm coatings. (Limban et al., 2014) discussed the use of N-Benzoyl-N'-phenylurea derivatives in coatings for medical surfaces to inhibit microbial adherence.

Safety And Hazards

It is recommended to avoid contact with skin and eyes, and not to breathe dust. The product and empty container should be kept away from heat and sources of ignition .

Future Directions

N-Benzoyl-N’-phenylurea and its derivatives have shown promising results in both pesticide and drug discovery. The modification on the urea linkage is an effective strategy to discover new pesticide and drug candidates . Halogeno derivatives of N-Benzoyl-N’-phenylurea are used as pesticides .

properties

IUPAC Name

N-(phenylcarbamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYSLPOHOBPSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171247
Record name 1-Benzoyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Benzoyl-N'-phenylurea

CAS RN

1821-33-6
Record name N-Benzoyl-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoyl-3-phenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzoyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-3-PHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
小柳徹, 森田雅之, 藤井康弘 - Journal of Pesticide Science, 1998 - jlc.jst.go.jp
… NMR shifts was examined for these N-benzoylN'-phenylurea derivatives in CDC13. As … Consequently, in Nbenzoyl-N'-phenylurea both NHa and NHS protons are indispensable to …
Number of citations: 8 jlc.jst.go.jp
A Okuniewski, J Chojnacki, B Becker - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C14H12N2O2, the molecular conformation is determined by a strong intramolecular N—H⋯O=C hydrogen bond. In the crystal, pairs of molecules are connected …
Number of citations: 6 scripts.iucr.org
BT Purwanto - World Journal of Pharmaceutical Sciences, 2015 - repository.unair.ac.id
… and also with the parent compound Nbenzoyl-N’phenylurea. The compound yield was 73,24% , … compound bromisoval and also with the parent compound N-benzoyl-N’phenylurea. …
Number of citations: 1 repository.unair.ac.id
O HRITZOVA, A TRELOVA - Chem. zvesti, 1981 - chemicalpapers.com
… we isolated N-benzoyl-N'-phenylurea and N-benzoyl-N'-phenylthiourea from the reaction … N-Benzoyl-N'-phenylurea was probably formed by decomposition of the (2 + 2) cycloadduct. …
Number of citations: 3 www.chemicalpapers.com
L Rand, RJ Dolinski - The Journal of Organic Chemistry, 1965 - ACS Publications
… into N-benzoyl-N'-phenylurea. … of N-benzoyl-N'-phenylurea. When dry N-chlorobenzamide (I) was refluxed in dry benzene with anhydrous potassium fluoride, N-benzoylN'-phenylurea (II…
Number of citations: 11 pubs.acs.org
BT Purwanto - 2014 - wjpr.s3.ap-south-1.amazonaws.com
… have successfully synthesize new compounds N-benzoyl-N'phenylurea having a CNS depressant activity by Shotten-Bauman method. The development of the N-benzoyl-N'phenylurea …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
JH Cooley, JR Throckmorton… - The Journal of Organic …, 1962 - ACS Publications
The reaction of phenyl isocyanate with hydroxamic acidesters results in the formation of an addition product which is obtained in a nearly quantitative yield when extreme care is used in …
Number of citations: 2 pubs.acs.org
J Gasteiger, U Hondelmann, P Röse… - Journal of the Chemical …, 1995 - pubs.rsc.org
… 16 Prediction of substituent effects on the hydrolysis of N'benzoyl-N-phenylurea using the reaction rule for the mechanism under basic conditions: product ratios (pH = 7.0, initial …
Number of citations: 29 pubs.rsc.org
S Fujisaki, K Tomiyasu, A Nishida… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… That is, derivatives of N-benzoyl-N'-phenylurea are known to inhibit a formation of the … of N-chlorobenzamide with potassium fluoride gave Nbenzoyl-N'-phenylurea. In this case, they …
Number of citations: 23 www.journal.csj.jp
AJ Papa - The Journal of Organic Chemistry, 1970 - ACS Publications
… Instead,reaction of 1 with diphenyl sulfide at temperatures up to 193 gave N-benzoyl-N'-phenylurea as the only isolable product in very low yield whileat room temperature only methyl …
Number of citations: 25 pubs.acs.org

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